molecular formula C12H19NO5 B8795175 Dimethyl 3,3'-(5-oxopyrrolidine-2,2-diyl)dipropanoate CAS No. 89317-31-7

Dimethyl 3,3'-(5-oxopyrrolidine-2,2-diyl)dipropanoate

Cat. No.: B8795175
CAS No.: 89317-31-7
M. Wt: 257.28 g/mol
InChI Key: VMVQYQKRJFKYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate is a chemical compound with the molecular formula C12H19NO5 It is known for its unique structure, which includes a pyrrolidine ring and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyrrolidine derivative with dimethyl malonate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Dimethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, helps in achieving the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various esters or amides.

Scientific Research Applications

Dimethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate involves its interaction with specific molecular targets. The pyrrolidine ring and ester groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidine ring structure and are used in similar applications.

    Pyrrolidine-2,5-diones: These compounds also contain a pyrrolidine ring and are studied for their biological activity.

Uniqueness

Dimethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate is unique due to its specific ester functional groups and the arrangement of atoms within the molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

89317-31-7

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

methyl 3-[2-(3-methoxy-3-oxopropyl)-5-oxopyrrolidin-2-yl]propanoate

InChI

InChI=1S/C12H19NO5/c1-17-10(15)4-7-12(6-3-9(14)13-12)8-5-11(16)18-2/h3-8H2,1-2H3,(H,13,14)

InChI Key

VMVQYQKRJFKYCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1(CCC(=O)N1)CCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 160 g of crude γ-carbomethoxyethyl-γ-nitropimelic acid dimethyl ester in 800 ml of methanol is hydrogenated at approximately 50 psi using 2 g of 20% Pd/C as catalyst. The resulting slurry is filtered to remove the catalyst and the filtrate is concentrated at reduced pressure to yield crude 5-oxo-2,2-pyrrolidinedipropanoic acid dimethyl ester and 5-oxo-2,2-pyrrolidinedipropanoic acid monomethyl ester. The crude esters are dissolved in 100 ml of methanol and 100 ml of water and are treated with 120 g of 50% sodium hydroxide solution. The reaction mixture is stirred and is heated to 100° C. with distillation of methanol. The solution is cooled, neutralized with 130 ml of concentrated hydrochloric acid, and concentrated at reduced pressure. The residue containing 5-oxo-2,2-pyrrolidinedipropanoic acid is heated at 98°-100° C. for 24 hours with 204 gm of acetic anhydride. The sodium chloride from the neutralization is removed by filtration after the acetic anhydride reaction. The filtrate is then concentrated at reduced pressure and 200 ml of toluene is added and concentration is repeated. The resulting oil is crude tetrahydro-3,5-dioxo-1H-pyrrolizine-7a(5H) propanoic acid anhydride with acetic acid. The oil is stirred vigorously with water or is reacted with water in acetonitrile and the tetrahydro-3,5-dioxo-1H-pyrrolizine-7a(5H)-propanoic acid is isolated by filtration. The tetrahydro-3,5-dioxo-1H-pyrrolizine-7a(5H)-propanoic acid may be recrystallized from tetrahydrofuran for purification giving product with a melting point of 179°-181° C.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.